Feglymycin is a linear peptide antibiotic consisting of 13 amino acids. [, ] It is produced by the bacterium Streptomyces sp. DSM 11171. [, , ] The peptide is primarily composed of nonproteinogenic amino acids, specifically 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). [, , ] Feglymycin exhibits structural similarities to glycopeptide antibiotics like vancomycin and glycodepsipeptide antibiotics such as ramoplanin and enduracidin. [] This unique structure contributes to its diverse biological activities.
Feglymycin is a biologically active peptide antibiotic with significant anti-HIV and antimicrobial properties, primarily synthesized by the bacterium Streptomyces sp. DSM 11171. This compound is composed of a 13-mer peptide structure that includes non-proteinogenic amino acids, particularly 3,5-dihydroxyphenylglycines. Feglymycin exhibits potent activity against methicillin-resistant Staphylococcus aureus and inhibits the entry of HIV by targeting the viral envelope protein gp120. Its unique mechanism of action distinguishes it from other peptide antibiotics, as it interferes with bacterial cell wall synthesis, making it a valuable candidate for drug development in treating resistant infections and viral diseases .
Feglymycin is classified as a nonribosomal peptide antibiotic due to its biosynthesis through nonribosomal peptide synthetases (NRPS). The gene cluster responsible for its biosynthesis has been identified, consisting of 13 modules that facilitate the incorporation of various amino acids into the final peptide structure. This classification highlights its distinct synthesis pathway compared to ribosomal peptides, which are produced via traditional protein synthesis mechanisms .
The total synthesis of feglymycin has been achieved through innovative synthetic methodologies that address the challenges posed by its highly racemizable amino acids. The most notable approach involves a linear/convergent hybrid strategy utilizing micro-flow amide bond formation. This methodology allows for efficient coupling of hexapeptide and heptapeptide fragments while minimizing racemization during the synthesis process.
Feglymycin is characterized by a unique helical conformation that contributes to its biological activity. The molecular structure consists predominantly of phenylglycine-type amino acids, which play a critical role in its function and stability.
Feglymycin undergoes several key chemical reactions during its synthesis:
Feglymycin exerts its biological effects through distinct mechanisms:
Feglymycin has promising applications in various scientific fields:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6